molecular formula C16H25ClN2 B1682299 Xylometazoline hydrochloride CAS No. 1218-35-5

Xylometazoline hydrochloride

Cat. No. B1682299
CAS RN: 1218-35-5
M. Wt: 280.83 g/mol
InChI Key: YGWFCQYETHJKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xylometazoline hydrochloride is a direct-acting alpha-adrenergic agonist used for the symptomatic treatment of nasal congestion and minor inflammation due to allergies or colds . It is an imidazoline derivative with sympathomimetic and nasal decongestant activity . Xylometazoline works by binding to alpha (α)-adrenergic receptors to cause vasoconstriction of nasal blood vessels .


Synthesis Analysis

The synthesis of xylometazoline hydrochloride involves the conversion of 2,6-Dimethyl-4-tert-butyl-benzylcyanide into the corresponding imidazoline by heating with ethylenediamine in the presence of carbon disulfide as a catalyst . Another method involves the addition of sodium cyanide and ethanol in a three-necked flask, followed by the addition of 2,6-dimethyl-4-tertiary butyl benzyl chloride .


Molecular Structure Analysis

The molecular formula of Xylometazoline hydrochloride is C16H25ClN2 . The molecular weight is 280.83 g/mol . The InChI is 1S/C16H24N2.ClH/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15-17-6-7-18-15;/h8-9H,6-7,10H2,1-5H3,(H,17,18);1H .


Chemical Reactions Analysis

A stability-indicating RP-HPLC method has been developed for the simultaneous estimation of xylometazoline hydrochloride and ipratropium bromide from a nasal spray dosage form . The method was robust for different parameters like column temperature, flow rate, mobile phase pH, composition, and gradient .


Physical And Chemical Properties Analysis

Xylometazoline hydrochloride is a clear, colorless to almost colorless solution with a pH between 5.8 and 6.2 and an osmotic value between 286 and 320 mOsmol/kg .

Scientific Research Applications

Nasal Spray Formulation for Rhinitis and Sinusitis

Xylometazoline hydrochloride (HCl) has been formulated with iota-carrageenan for symptomatic relief of nasal congestion caused by rhinitis and sinusitis. The combination of xylometazoline HCl (0.05%) and iota-carrageenan (0.12%) provides both decongestion and antiviral protection. In vitro studies showed that this formulation maintained the vasoconstrictive properties of xylometazoline HCl and the antiviral effectiveness of iota-carrageenan (Graf et al., 2018).

Optimization of Xylometazoline Concentration

A study on a new formulation of xylometazoline nasal spray (Rhinostop), which includes hyaluronic acid, investigated the optimal concentration of xylometazoline for decongestant activity. The study found that a 0.05% concentration of xylometazoline achieved maximal decongestant activity (Castellano & Mautone, 2002).

Combination with Nasal Corticosteroids for Allergic Rhinitis

Research on the combination of xylometazoline hydrochloride with nasal corticosteroids, like mometasone furoate, in the treatment of allergic rhinitis showed improvement in symptoms. This combination reduced the expression of ICAM-1 and IL-12 in nasal mucosa of rats, indicating potential benefits in allergic rhinitis treatment (Le, 2014).

Application in Dental Procedures

Xylometazoline hydrochloride has been explored as a chemical agent for chemo-mechanical retraction of free gingiva prior to impression making in fixed prosthodontics. Studies showed that xylometazoline provided effective retraction of the free marginal gingiva, suggesting its utility in dental procedures (Katreva et al., 2015).

Pediatric Nasal Spray Formulation

A pediatric formulation of xylometazoline hydrochloride has been developed, optimized for enhanced effectiveness in nasal decongestion. The formulation was optimized using a factorial design and showed superior performance in in-vitro drug release compared to current marketed formulations (Bhuva, Patel, & Patel, 2018).

Comparative Clinical Trials in Nasal Surgery

A study compared the effect of xylometazoline hydrochloride 0.1% nasal spray with physiological saline in nasal surgical aftercare. The study focused on patient symptom scores following nasal surgery and concluded that xylometazoline did not offer significant advantages over saline, and was associated with higher pain scores (Humphreys et al., 2009).

Safety And Hazards

Xylometazoline hydrochloride is toxic if swallowed and may cause damage to organs . It is advised not to breathe dust, gas, or vapors, and to avoid contact with skin and eyes . Long-term use is not recommended due to a rebound congestion when stopped .

properties

IUPAC Name

2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2.ClH/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15-17-6-7-18-15;/h8-9H,6-7,10H2,1-5H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWFCQYETHJKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC2=NCCN2)C)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045223
Record name Xylometazoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xylometazoline hydrochloride

CAS RN

1218-35-5
Record name Xylometazoline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xylometazoline hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757378
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Imidazole, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]methyl]-4,5-dihydro-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Xylometazoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Xylometazoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.579
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name XYLOMETAZOLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5S84033NZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xylometazoline hydrochloride
Reactant of Route 2
Reactant of Route 2
Xylometazoline hydrochloride
Reactant of Route 3
Reactant of Route 3
Xylometazoline hydrochloride
Reactant of Route 4
Reactant of Route 4
Xylometazoline hydrochloride
Reactant of Route 5
Reactant of Route 5
Xylometazoline hydrochloride
Reactant of Route 6
Reactant of Route 6
Xylometazoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.